molecular formula C24H21ClN4OS B11663011 2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-(4-methylphenyl)methylidene]acetohydrazide

2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-(4-methylphenyl)methylidene]acetohydrazide

Cat. No.: B11663011
M. Wt: 449.0 g/mol
InChI Key: VMKDXLXXZSSNLE-WGARJPEWSA-N
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Description

2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N’-[(Z)-(4-methylphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzimidazole ring, a chlorophenyl group, and a sulfanyl-acetohydrazide moiety

Preparation Methods

The synthesis of 2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N’-[(Z)-(4-methylphenyl)methylidene]acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzimidazole Core: The synthesis begins with the formation of the benzimidazole core by condensing o-phenylenediamine with 4-chlorobenzaldehyde under acidic conditions.

    Introduction of Sulfanyl Group: The benzimidazole derivative is then reacted with thiourea to introduce the sulfanyl group.

    Formation of Acetohydrazide Moiety: The resulting compound is further reacted with hydrazine hydrate to form the acetohydrazide moiety.

    Condensation with 4-Methylbenzaldehyde: Finally, the acetohydrazide derivative is condensed with 4-methylbenzaldehyde to yield the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N’-[(Z)-(4-methylphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.

Mechanism of Action

The mechanism of action of 2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N’-[(Z)-(4-methylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound is known to inhibit bacterial enzymes by binding to their active sites, thereby disrupting essential biochemical pathways . Additionally, its ability to form stable complexes with metal ions contributes to its antimicrobial activity.

Comparison with Similar Compounds

When compared to similar compounds, 2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N’-[(Z)-(4-methylphenyl)methylidene]acetohydrazide stands out due to its unique structural features and diverse reactivity. Similar compounds include:

Properties

Molecular Formula

C24H21ClN4OS

Molecular Weight

449.0 g/mol

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(Z)-(4-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C24H21ClN4OS/c1-17-6-8-18(9-7-17)14-26-28-23(30)16-31-24-27-21-4-2-3-5-22(21)29(24)15-19-10-12-20(25)13-11-19/h2-14H,15-16H2,1H3,(H,28,30)/b26-14-

InChI Key

VMKDXLXXZSSNLE-WGARJPEWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N\NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl

Origin of Product

United States

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